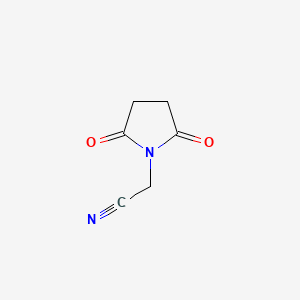

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2O2 It is characterized by the presence of a pyrrolidine-2,5-dione ring and a nitrile group

Aplicaciones Científicas De Investigación

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It has been suggested that the compound may interact with calcium channels and nmda receptors .

Mode of Action

It is suggested that the compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels and moderately bind to NMDA receptors . The compound’s interaction with these targets could lead to changes in neuronal excitability, which may explain its potential anticonvulsant properties .

Biochemical Pathways

Given its potential interaction with calcium channels and nmda receptors, it may influence pathways related to neuronal signaling and excitability .

Pharmacokinetics

It has been noted that the compound exhibits high metabolic stability on human liver microsomes .

Result of Action

It has been suggested that the compound may have anticonvulsant properties, potentially due to its interaction with calcium channels and nmda receptors . Additionally, it has been shown to be effective in various animal models of pain .

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds can interact with various enzymes and proteins

Cellular Effects

The cellular effects of 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile are not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile typically involves the reaction of succinimide with acetonitrile in the presence of a base. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds through the deprotonation of succinimide, followed by nucleophilic substitution with acetonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound shares a similar structure but has an amide group instead of a nitrile group.

N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a benzyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is unique due to its combination of a nitrile group and a pyrrolidine-2,5-dione ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Actividad Biológica

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10N2O2

- Molecular Weight : 214.22 g/mol

- CAS Number : 695150-91-5

The compound features a pyrrolidine-2,5-dione ring and a nitrile group , which contribute to its unique chemical reactivity and biological activity. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activities of this compound are likely mediated through several biochemical pathways:

- Inhibition of Calcium Currents : Similar compounds have shown the ability to inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial for neurotransmission and muscle contraction .

- Neuroprotective Effects : The compound can cross the blood-brain barrier (BBB), enhancing its potential to protect against neurotoxicity induced by amyloid-beta aggregates, which are implicated in neurodegenerative diseases like Alzheimer's .

Biological Activities

Research indicates that this compound has significant potential in various areas:

- Anticonvulsant Activity : The compound has been studied for its efficacy in models of epilepsy. In particular, derivatives have demonstrated potent anticonvulsant properties in mouse models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .

- Antinociceptive Properties : It has also shown promise in pain management, exhibiting antinociceptive effects in formalin-induced pain models. This suggests potential applications in treating neuropathic pain .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Metabolic Stability : The compound exhibits high metabolic stability when tested on human liver microsomes, indicating low susceptibility to metabolic degradation .

- Hepatotoxicity : Studies suggest negligible hepatotoxicity, with weak inhibition of cytochrome P450 isoforms CYP3A4, CYP2D6, and CYP2C9, which are important for drug metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

| Study | Findings |

|---|---|

| Study 1 | Developed hybrid pyrrolidine derivatives with potent anticonvulsant activity (ED50 values ranging from 22.4 mg/kg to 59.4 mg/kg) and antinociceptive effects in animal models. |

| Study 2 | Investigated the mechanism involving inhibition of calcium currents; compounds showed broad-spectrum anticonvulsant activity without acute neurological toxicity at high doses. |

| Study 3 | Highlighted the significant peripheral antinociceptive effects of related compounds with minimal hepatotoxicity observed at therapeutic concentrations. |

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASFKUKAVEBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.